3-amino-N-methyl-3-thioxopropanamide

Description

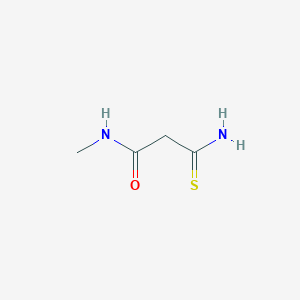

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-methyl-3-sulfanylidenepropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2OS/c1-6-4(7)2-3(5)8/h2H2,1H3,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZFVJHGLHOJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365481 | |

| Record name | 3-amino-N-methyl-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59749-86-9 | |

| Record name | 3-Amino-N-methyl-3-thioxopropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59749-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-N-methyl-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Chemistry of 3 Amino N Methyl 3 Thioxopropanamide

Reactivity of the Thiocarbonyl (C=S) Functional Group

The C=S bond is the most chemically dynamic site within the molecule, participating in a variety of addition and cycloaddition reactions, and serving as a precursor for reactive intermediates.

Electrophilic and Nucleophilic Attacks on the C=S Bond

The thiocarbonyl group in structures like 3-amino-N-methyl-3-thioxopropanamide exhibits ambiphilic reactivity. The sulfur atom, with its available lone pairs, is the primary site for electrophilic attack . This is a key difference from amides, where the oxygen atom is less nucleophilic. researchgate.net For instance, thioamides can be activated by electrophiles such as silver ions (Ag(I)) to facilitate coupling with carboxylates, proceeding through an intermediate where the sulfur atom is coordinated to the metal. unimelb.edu.au

Conversely, the thiocarbonyl carbon is electrophilic and susceptible to nucleophilic attack . Thioamides are generally more reactive towards nucleophiles than their amide counterparts. nih.gov This enhanced reactivity can be further harnessed by activating the thioamide nitrogen, for example, with a tert-butoxycarbonyl (Boc) group. This N-activation strategy decreases the resonance stabilization between the nitrogen lone pair and the C=S bond (nN→π*C=S), making the thiocarbonyl carbon significantly more electrophilic and amenable to attack by nucleophilic amines in transamidation reactions. rsc.orgnih.gov

| Reaction Type | Thiocarbonyl (C=S) Group | Carbonyl (C=O) Group | Reference |

|---|---|---|---|

| Bond Energy | Lower (~130 kcal/mol) | Higher (~170 kcal/mol) | nih.gov |

| Reactivity with Electrophiles | More reactive (at Sulfur) | Less reactive | nih.govresearchgate.net |

| Reactivity with Nucleophiles | More reactive (at Carbon) | Less reactive | nih.gov |

| Activation Strategy | N-acylation significantly enhances electrophilicity of C=S | Protonation or Lewis acid coordination enhances electrophilicity of C=O | rsc.orgnih.gov |

Cycloaddition Reactions of Thiocarbonyl Compounds (e.g., [3+2], [4+2] Cycloadditions)

The C=S double bond of thioamides is a highly effective component in cycloaddition reactions. Thiocarbonyl compounds are recognized as "super-dipolarophiles" and "super-dienophiles" due to their high reactivity. uzh.ch

In [3+2] cycloadditions , thioamides can react with various 1,3-dipoles. For example, diazoalkanes react with thiocarbonyls to initially form 2,5-dihydro-1,3,4-thiadiazole intermediates, which can then lose nitrogen gas to yield other products. researchgate.net In a unique mode of reactivity, thioamides bearing electron-withdrawing groups can act as pseudo-1,3-dipoles themselves, reacting with benzynes in a formal [3+2] cycloaddition to form dihydrobenzothiazole products. nih.govnih.govacs.org This proceeds through a stabilized ammonium (B1175870) ylide intermediate. nih.govnih.govacs.org

The thiocarbonyl group is also an excellent dienophile in [4+2] cycloadditions (hetero-Diels-Alder reactions), readily reacting with a variety of dienes to form six-membered sulfur-containing heterocycles. uzh.ch

Formation and Intermediacy of Thiocarbonyl Ylides and 1,3-Zwitterions

A key aspect of thiocarbonyl chemistry is the formation of thiocarbonyl ylides (or thiocarbonyl S-methanides), which are highly reactive, sulfur-centered 1,3-dipoles. uzh.chresearchgate.net These intermediates are not typically isolated but are generated in situ for subsequent reactions.

The most common method for their generation involves the reaction of a thiocarbonyl compound with a carbene or carbenoid. uzh.chbaranlab.org The carbene, an electrophilic species, attacks the nucleophilic sulfur atom of the C=S bond to form the thiocarbonyl ylide. researchgate.net In contrast, reactions with nucleophilic carbenes can lead to the formation of 1,3-zwitterions. uzh.ch

Electrocyclization Pathways (1,3- vs. 1,5-dipolar)

Once formed, thiocarbonyl ylides can undergo rapid intramolecular electrocyclization. The specific pathway depends on the substituents present in the intermediate.

1,3-Dipolar Electrocyclization : In the absence of other interacting groups, the thiocarbonyl ylide typically undergoes a 1,3-dipolar electrocyclization to form a stable three-membered thiirane (B1199164) ring. uzh.chresearchgate.net This is a common fate for these intermediates.

1,5-Dipolar Electrocyclization : If the thiocarbonyl ylide contains a suitably positioned π-system, such as a carbonyl or another thiocarbonyl group, a 1,5-dipolar electrocyclization can occur. uzh.ch This reaction is a powerful method for synthesizing five-membered sulfur-containing heterocycles, such as 1,3-oxathioles or 1,3-dithioles. researchgate.netbenthamdirect.combenthamscience.com The competition between the 1,3- and 1,5-pathways is dictated by the specific substitution pattern of the ylide. uzh.chresearchgate.net

Generation from Carbenes and Diazo Compounds

The reaction of diazo compounds with thiocarbonyls is a cornerstone for generating thiocarbonyl ylides. uzh.ch Diazo compounds serve as precursors to carbenes (or metal carbenoids), which are formed upon thermal, photochemical, or, most commonly, metal-catalyzed decomposition. baranlab.org Transition metal catalysts, particularly rhodium(II) and copper(II) complexes, are highly effective in promoting the decomposition of diazo compounds under mild conditions to generate carbenoids that readily react with the thioamide's sulfur atom. uzh.chresearchgate.net For instance, rhodium(II)-catalyzed reactions of α-cyanothioacetamides with diazoesters proceed via a key S-ylide intermediate. researchgate.net

| Generation Method | Intermediate | Subsequent Reaction | Product Type | Reference |

|---|---|---|---|---|

| Thiocarbonyl + Diazo Compound (with catalyst, e.g., Rh₂(OAc)₄) | Thiocarbonyl Ylide | 1,3-Dipolar Electrocyclization | Thiirane | uzh.chresearchgate.net |

| Thiocarbonyl + α-Oxo Diazo Compound | Substituted Thiocarbonyl Ylide | 1,5-Dipolar Electrocyclization | 1,3-Oxathiole | uzh.chbenthamdirect.com |

| Thiocarbonyl Ylide (generated in situ) + Alkene/Alkyne | Thiocarbonyl Ylide | [3+2] Cycloaddition | Tetrahydrothiophene / Dihydrothiophene | acs.orgacs.org |

Reactivity of the Amino and N-Methyl Amide Functionalities

The primary amino group (-NH₂) is a nucleophilic center. It can participate in standard reactions of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds. libretexts.org In synthetic sequences involving the thiocarbonyl group, it is often necessary to protect the amino group (e.g., as a Boc- or Meoz-carbamate) to prevent unwanted side reactions. nih.gov

The N-methyl amide functionality imparts distinct properties. The nitrogen lone pair is delocalized into the C=S bond, which makes the nitrogen atom significantly less basic than that of an amine. masterorganicchemistry.com However, the proton on the nitrogen is acidic (pKa of a typical secondary amide is ~17). Deprotonation with a strong base would generate a nucleophilic amidate anion, which can undergo reactions such as N-alkylation. masterorganicchemistry.com The protons on the α-carbon (the CH₂ group) are also acidic and can be removed to form an enethiolate, which can then react with electrophiles at either the carbon or sulfur atom. researchgate.net

Nucleophilic Properties of Amino Groups

The primary amino group in this compound imparts significant nucleophilic character to the molecule. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, making it a key site for various chemical transformations. The nucleophilicity of primary amino groups in amino acids and related compounds is well-established, and this reactivity is expected to be retained in the target molecule.

The reactivity of the amino group can be modulated by the pH of the reaction medium. In acidic conditions, the amino group will be protonated to form an ammonium salt (-NH3+), which is non-nucleophilic. Conversely, in basic or neutral conditions, the free amino group is available to participate in nucleophilic reactions.

Table 1: Expected Nucleophilic Reactions of the Amino Group

| Reaction Type | Electrophile | Expected Product |

| Acylation | Acyl chlorides, Anhydrides | N-acylated derivative |

| Alkylation | Alkyl halides | N-alkylated derivative (mono- and di-alkylation possible) |

| Schiff Base Formation | Aldehydes, Ketones | Imine (Schiff base) |

| Michael Addition | α,β-Unsaturated carbonyls | β-Amino carbonyl compound |

These reactions highlight the versatility of the amino group in forming new carbon-nitrogen bonds, which is a cornerstone of many synthetic strategies for building more complex molecules.

Potential for Amide Bond Modifications

The secondary amide bond in this compound is generally stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. However, under certain conditions, this bond can be modified or cleaved.

Hydrolysis of the amide bond to yield 3-amino-3-thioxopropanoic acid and methylamine (B109427) can be achieved under strong acidic or basic conditions, typically requiring elevated temperatures. Enzymatic cleavage is also a possibility, although the substrate specificity would depend on the particular enzyme used.

Modification of the amide bond without cleavage is less common but can be achieved. For instance, reduction of the amide to the corresponding amine can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH4).

Intramolecular Rearrangements and Tautomeric Equilibria

Tautomerism is a key feature of molecules containing thioamide functionalities. These equilibria can significantly influence the molecule's reactivity, with different tautomers exhibiting distinct chemical properties.

Thial/Thione-Enethiol Tautomerism in Thiocarbonyl Systems

The thioamide group in this compound can exist in equilibrium between the thione form (C=S) and the enethiol form (C=C-SH). This is a type of prototropic tautomerism where a proton migrates from the nitrogen to the sulfur atom.

Figure 1: Thione-Enethiol Tautomerism

In simple thioamides, the thione form is generally the more stable and predominant tautomer in solution. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. The enethiol form, although less stable, can be a reactive intermediate in certain reactions, particularly those involving the sulfur atom as a nucleophile.

Ring-Chain Tautomerism in Derivatives

Derivatives of this compound, particularly those where the amino group has been acylated, can potentially exhibit ring-chain tautomerism. For example, if the amino group is acylated with a group containing a carbonyl functionality, an intramolecular cyclization could occur.

This type of tautomerism involves the reversible intramolecular addition of a nucleophile (in this case, the thioamide nitrogen or sulfur of the enethiol tautomer) to an electrophilic center (the newly introduced carbonyl group). This can lead to the formation of a heterocyclic ring system, such as a thiazine (B8601807) derivative. The equilibrium between the open-chain and cyclic forms would depend on the nature of the acyl group and the reaction conditions. The formation of six-membered rings is generally favored in such cyclizations.

Derivatization Strategies and Complex Scaffold Construction

The multiple functional groups in this compound provide numerous handles for derivatization, allowing for the construction of more complex molecular scaffolds.

Alkylation Reactions, Particularly at the Sulfur Atom

The sulfur atom of the thioamide group, especially in its enethiol tautomeric form, is a soft nucleophile and can be readily alkylated. This S-alkylation reaction is a common and efficient way to modify thioamides.

Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base will lead to the formation of a thioimidate ester.

Figure 2: S-Alkylation of this compound

Where R is -CH2C(O)NHCH3 and R' is an alkyl group.

These thioimidate intermediates are themselves versatile synthons. They can be hydrolyzed to the corresponding esters or can react with nucleophiles at the imino carbon.

Table 2: Research Findings on Thioamide Alkylation

| Study Focus | Key Findings |

| General Thioamide Reactivity | S-alkylation is a facile process and a key step in the conversion of thioamides to other functional groups. |

| Heterocycle Synthesis | S-alkylated thioamides are common intermediates in the synthesis of thiazoles and other sulfur-containing heterocycles. |

The ability to selectively alkylate at the sulfur atom provides a powerful tool for further functionalization and for building complex heterocyclic systems from the relatively simple this compound scaffold.

Annulation Reactions Leading to Fused Heterocycles

Annulation reactions involving this compound are a cornerstone of its synthetic utility, enabling the construction of diverse fused heterocyclic scaffolds such as thiadiazoles, thiazoles, and pyridines. The presence of both a nucleophilic thioamide moiety and an acidic methylene (B1212753) group facilitates a range of cyclization strategies.

Thiadiazoles: The synthesis of fused thiadiazole systems often proceeds through reactions that capitalize on the reactivity of the thioamide group. For instance, oxidative cyclization of the thiosemicarbazide (B42300) derivative of this compound can lead to the formation of aminothiadiazole-fused ring systems. While specific examples directly utilizing this compound are not extensively documented, the general reactivity pattern of N-substituted thioamides supports this pathway. The reaction typically involves an oxidizing agent that promotes the intramolecular formation of a sulfur-nitrogen bond.

Thiazoles: The construction of fused thiazole (B1198619) rings is a well-established transformation for thioamides. The Hantzsch thiazole synthesis and its variations provide a general route where the thioamide acts as a key building block. In the context of this compound, reaction with α-halocarbonyl compounds is a plausible method for the synthesis of fused thiazole derivatives. The reaction mechanism involves the initial S-alkylation of the thioamide followed by intramolecular condensation and dehydration to form the thiazole ring. The specific reagents and conditions can be tailored to achieve desired substitution patterns on the resulting fused heterocycle.

Pyridines and Pyridothienopyrimidines: The active methylene group in this compound is instrumental in the synthesis of fused pyridine (B92270) rings. This reactivity is analogous to that of other active methylene compounds used in well-known pyridine syntheses, such as the Hantzsch and Guareschi-Thorpe reactions. For instance, condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of dihydropyridine (B1217469) intermediates, which can then be aromatized to the corresponding fused pyridine systems. Furthermore, the reactivity of the cyanothioacetamide core, from which this compound is derived, is extensively used in the synthesis of complex heterocycles like pyridothienopyrimidines.

A representative reaction for the formation of a fused pyridine ring is the condensation with an α,β-unsaturated carbonyl compound. The Michael addition of the active methylene group to the unsaturated system, followed by intramolecular cyclization and dehydration, yields the fused pyridine scaffold.

| Fused Heterocycle | General Reagents | Key Reaction Type |

| Thiadiazoles | Oxidizing agents | Oxidative Cyclization |

| Thiazoles | α-Halocarbonyl compounds | Hantzsch-type Synthesis |

| Pyridines | 1,3-Dicarbonyl compounds, α,β-Unsaturated carbonyls | Condensation/Cyclization |

Use as a Building Block in Multi-Component Condensations

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. This compound, with its multiple reactive centers, is an ideal candidate for participation in such reactions.

One of the most notable MCRs where this compound or its close analogs can be employed is the Gewald aminothiophene synthesis. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base to afford a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org By analogy, this compound could react with a carbonyl compound and elemental sulfur to yield a substituted aminothiophene.

The general mechanism of the Gewald reaction involves an initial Knoevenagel condensation between the carbonyl compound and the active methylene group, followed by the addition of sulfur to the activated double bond and subsequent cyclization. wikipedia.org

Furthermore, this compound can participate in three-component reactions for the synthesis of highly functionalized pyridines. For example, a one-pot reaction with an aldehyde and another active methylene compound, such as malononitrile, can lead to the formation of substituted pyridine derivatives. mdpi.comresearchgate.net This tandem reaction is presumed to proceed through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization, followed by aromatization. mdpi.comresearchgate.net

The versatility of this compound in MCRs is highlighted by its ability to act as a bifunctional building block, contributing both the thioamide and the active methylene functionalities to the final product.

| Multi-Component Reaction | Reactants | Product |

| Gewald Aminothiophene Synthesis | Carbonyl compound, Elemental sulfur | Substituted 2-Aminothiophene |

| Pyridine Synthesis | Aldehyde, Malononitrile | Highly Functionalized Pyridine |

Coordination Chemistry of the Thiocarbonyl Ligand Derived from 3 Amino N Methyl 3 Thioxopropanamide

Complexation Modes and Binding Properties of Thiocarbonyl Ligands

Thioamides are recognized as versatile ligands in coordination chemistry. nih.govoup.com The ligand derived from 3-amino-N-methyl-3-thioxopropanamide features a soft thioamide sulfur atom and hard nitrogen and oxygen atoms, allowing it to bind to a variety of transition metal ions. Thioamide-containing ligands often act as bidentate chelating agents, binding to a metal center through the sulfur and a nitrogen atom, forming a stable five- or six-membered ring. mdpi.com Depending on the specific metal and reaction conditions, the ligand could potentially coordinate as a neutral molecule or as a deprotonated, anionic ligand.

In coordination chemistry, a ligand is considered "terminal" when it binds to a single metal center. The ligand derived from this compound is expected to primarily function as a terminal ligand, forming a mononuclear complex by chelating to one metal ion. This is a common coordination mode for multidentate ligands. nih.govmdpi.com

Alternatively, the sulfur atom of the thiocarbonyl group has the capacity to bridge two metal centers. Bridging coordination is a known feature of thiolate and thiocarbonyl ligands, which can connect two or more metal ions. wikipedia.org In such a scenario, the ligand would be part of a binuclear or polynuclear complex. The specific geometry adopted would depend on factors such as the nature of the metal ion, the steric bulk of the ligand, and the presence of other ancillary ligands in the coordination sphere.

Characterization of Metal-Thiocarbonyl Complexes

The formation of coordination compounds between metal ions and the ligand derived from this compound can be confirmed and studied using various analytical techniques. These methods provide insight into the binding mode, structure, and electronic properties of the new complexes. escholarship.org

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of a thioamide ligand. The IR spectrum of the free ligand shows characteristic absorption bands for the N-H, C=O, C=S, and C-N functional groups. researchgate.net Upon complexation, the positions of these bands are expected to shift. Coordination via the thiocarbonyl sulfur atom typically leads to a shift in the ν(C=S) band to a lower frequency, while the ν(C-N) band often shifts to a higher frequency. mdpi.com This is because coordination strengthens the C-N bond while weakening the C=S bond. If the carbonyl oxygen or amino nitrogen is also involved in binding, their respective vibrational bands would also show shifts. researchgate.net

| Functional Group | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination |

| ν(N-H) | ~3450 cm⁻¹ | Shift to lower frequency |

| ν(C=O) | ~1670 cm⁻¹ | Shift to lower frequency (if O-coordinated) |

| ν(C-N) | ~1300-1400 cm⁻¹ | Shift to higher frequency (if S-coordinated) |

| ν(C=S) | ~700-850 cm⁻¹ | Shift to lower frequency (if S-coordinated) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide further evidence of complex formation. In the ¹H NMR spectrum, the signals for the protons of the NH and NH₂ groups would likely broaden or shift upon coordination to a metal. niscpr.res.in In the ¹³C NMR spectrum, the chemical shift of the thiocarbonyl carbon is particularly informative. This carbon typically resonates at a very low field (200–210 ppm). nih.gov Upon coordination, this signal is expected to shift, indicating a change in the electronic environment of the C=S group. mdpi.com

The coordination of the thioamide ligand to a transition metal ion directly impacts the electronic and magnetic properties of the metal center. The ligand's donor atoms (e.g., N, S, O) create a specific ligand field around the metal, which splits the d-orbitals into different energy levels. The magnitude of this splitting determines the electronic spectrum and magnetic behavior of the complex.

Electronic spectra of these complexes in the UV-Visible region typically show bands arising from d-d electronic transitions within the metal's d-orbitals, as well as charge-transfer bands between the metal and the ligand. The positions and intensities of these bands can provide information about the coordination geometry (e.g., octahedral, square-planar, or tetrahedral). researchgate.net

The magnetic properties of the complexes are determined by the number of unpaired electrons on the metal ion. By measuring the magnetic susceptibility, the effective magnetic moment can be calculated. This value helps in assigning the oxidation state and the geometry of the metal complex. researchgate.net For instance, a Ni(II) complex with a thioamide ligand could be diamagnetic, suggesting a square-planar geometry, or paramagnetic if it adopts an octahedral or tetrahedral geometry. researchgate.net

Reactivity and Stability of Thiocarbonyl Metal Complexes

The formation of a chelate ring by the ligand derived from this compound is expected to result in thermodynamically stable metal complexes, a phenomenon known as the chelate effect. mdpi.com Thioamides are generally more stable compared to other thiocarbonyl compounds like thioaldehydes and thioketones. nih.gov The stability of transition metal complexes with thioamide-containing ligands often allows for their isolation and characterization. mdpi.com

The reactivity of the coordinated thioamide ligand can differ significantly from that of the free ligand. The sulfur atom, even when coordinated, may remain susceptible to attack by soft electrophiles. nih.gov Furthermore, the entire complex can exhibit catalytic activity or undergo further transformations. For example, some metal-thioamide complexes are investigated for their biological activity or their use in synthesis, where the metal center activates the ligand for subsequent reactions. nih.govunimelb.edu.au The stability of these complexes can be influenced by factors such as pH and the solvent system, which can sometimes lead to the transformation from one type of coordination compound to another. dnu.dp.ua

Computational Chemistry and Theoretical Investigations of 3 Amino N Methyl 3 Thioxopropanamide

Intermolecular Interactions and Energy Framework Analysis in Solid-State StructuresThis type of analysis is crucial for understanding how molecules pack together in a crystal.

Weak Non-Covalent Interactions (C–H⋯S, C–H⋯Cg):Weaker interactions also play a vital role in the overall stability of the crystal structure. Cg typically refers to the center of a ring system.

While these descriptions explain the type of research requested, no specific studies applying these methods to 3-amino-N-methyl-3-thioxopropanamide could be located.

Quantification of Dispersion and Electrostatic Contributions

The intermolecular interactions of this compound are governed by a combination of forces, including electrostatic interactions and dispersion forces. Understanding the relative contributions of these forces is crucial for predicting the compound's physical properties, such as its boiling point, solubility, and how it might interact with biological targets.

Electrostatic contributions arise from the permanent charge distribution within the molecule. The presence of electronegative nitrogen, oxygen, and sulfur atoms, along with the polar N-H and C=S bonds, would lead to a significant dipole moment and localized partial charges. These charges dictate how the molecule interacts with other polar molecules and its orientation in an electric field.

Dispersion forces , also known as London dispersion forces, are weaker intermolecular forces that arise from temporary fluctuations in electron density. While individually weak, these forces are cumulative and can be significant, especially in larger molecules or in condensed phases.

Computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can be employed to decompose the total interaction energy between two molecules into distinct physical components: electrostatic, exchange, induction, and dispersion. This provides a quantitative measure of the importance of each type of interaction.

Table 1: Hypothetical Energy Decomposition Analysis for a this compound Dimer

| Interaction Component | Energy (kJ/mol) | Percentage of Total Attractive Interaction |

| Electrostatic | -25.0 | 45.5% |

| Induction | -10.0 | 18.2% |

| Dispersion | -20.0 | 36.3% |

| Total Attractive | -55.0 | 100% |

| Exchange (Repulsion) | +30.0 | - |

| Total Interaction Energy | -25.0 | - |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from an energy decomposition analysis. Actual values would require specific quantum chemical calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could investigate various potential reactions, such as its synthesis, decomposition, or its interaction with other reagents.

By mapping the potential energy surface (PES) of a reaction, chemists can identify the most likely reaction pathway. This involves locating the structures of the reactants, products, any intermediates, and the transition states that connect them. The energy differences between these structures provide the reaction's thermodynamics (e.g., whether it is exothermic or endothermic) and kinetics (the height of the energy barriers, which relates to the reaction rate).

For instance, the synthesis of this compound could be modeled to understand the step-by-step process, identify rate-limiting steps, and predict the optimal reaction conditions. Density Functional Theory (DFT) is a commonly used method for such investigations due to its balance of accuracy and computational cost.

Table 2: Hypothetical Calculated Thermodynamic and Kinetic Data for a Postulated Reaction of this compound

| Reaction Step | Description | ΔH (kJ/mol) | ΔG (kJ/mol) | Activation Energy (Ea) (kJ/mol) |

| Step 1 | Reactant A + Reactant B -> Intermediate 1 | -15 | -5 | 50 |

| Step 2 | Intermediate 1 -> Transition State 2 | +75 | +80 | 75 |

| Step 3 | Transition State 2 -> Product C | -90 | -100 | - |

Note: This table presents hypothetical data for an illustrative reaction pathway. The values are not based on actual calculations for this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods provide detailed information about the molecular framework, connectivity, and electronic environment of 3-amino-N-methyl-3-thioxopropanamide.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. A full complement of 1D and 2D NMR experiments would be utilized to assign all proton (¹H) and carbon (¹³C) signals and confirm the covalent framework of the molecule.

The structure of this compound contains three distinct proton environments and four carbon environments, which would give rise to a corresponding number of signals in the ¹H and ¹³C NMR spectra.

¹H NMR: The proton spectrum is expected to show three signals: a doublet for the N-methyl (–NH-CH ₃) protons due to coupling with the adjacent N-H proton, a singlet for the methylene (B1212753) (–CH ₂–) protons, and two broad singlets for the amine (–NH ₂) and amide (–NH –) protons, which can exchange with solvent.

¹³C NMR: The ¹³C NMR spectrum, in conjunction with a Distortionless Enhancement by Polarization Transfer (DEPTQ) experiment, would confirm the presence of four carbon signals: one methyl carbon (CH₃), one methylene carbon (CH₂), and two quaternary carbons (C=O and C=S).

2D-NMR: Two-dimensional NMR experiments are crucial for establishing connectivity.

A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the N-methyl and methylene signals. nih.gov

A Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range (2-3 bond) correlations between protons and carbons. mdpi.com Expected HMBC correlations would include the N-methyl protons to the amide carbonyl carbon and the methylene protons to both the carbonyl and thiocarbonyl carbons, confirming the core structure.

Furthermore, NMR spectroscopy is a powerful method for investigating tautomerism. researchgate.net this compound can potentially exist in equilibrium between its thioamide form and a thioimidate tautomer. Variable-temperature NMR studies could provide insight into the dynamics of this potential equilibrium, as changes in temperature can shift the equilibrium and affect the observed chemical shifts and signal averaging. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Signal Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|---|

| -C(S)NH ₂ | Amine | ~7.0-8.5 (broad s) | - | C=S |

| -CH ₂- | Methylene | ~3.0-3.5 (s) | ~40-50 | C=O, C=S |

| -C(O)NH - | Amide | ~7.5-9.0 (broad s) | - | C=O, N-CH₃ |

| -N-CH ₃ | Methyl | ~2.7-3.0 (d) | ~25-30 | C=O |

| -C (O)- | Carbonyl | - | ~165-175 | - |

| -C (S)- | Thiocarbonyl | - | ~190-205 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands for its primary amine, secondary amide, and thioamide moieties.

Key expected vibrations include:

N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region corresponding to the asymmetric and symmetric stretching of the primary amine (–NH₂) group, and a single, sharper band around 3300 cm⁻¹ for the secondary amide (–NH–) N-H stretch.

C-H Stretching: Bands just below 3000 cm⁻¹ for the stretching vibrations of the methyl and methylene groups.

C=O Stretching (Amide I): A strong, sharp absorption band typically found in the range of 1630-1680 cm⁻¹ is characteristic of the amide I band, which is primarily due to the C=O stretching vibration. udel.edu

N-H Bending (Amide II): The amide II band, resulting from a coupling of N-H in-plane bending and C-N stretching, is expected between 1510-1570 cm⁻¹. mdpi.com

C=S Stretching: The identification of the thiocarbonyl (C=S) group is a key aspect of the characterization. The C=S stretching vibration is known to appear over a wide range of frequencies (800-1500 cm⁻¹) and is often coupled with other vibrations, such as N-C-N stretching. researchgate.net Its absorption is typically weaker than that of a C=O bond and can be found in the 1050-1250 cm⁻¹ region for thioamides.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3200-3400 (two bands) |

| N-H Stretch | Secondary Amide (-NH-) | ~3300 |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850-2960 |

| C=O Stretch (Amide I) | Amide | 1630-1680 |

| N-H Bend (Amide II) | Amide | 1510-1570 |

| C=S Stretch | Thioamide | 1050-1250 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The chromophores in this compound are the amide (–C=O) and thioamide (–C=S) groups.

The expected electronic transitions are:

n→π* Transitions: Both the carbonyl and thiocarbonyl groups possess non-bonding electrons (n) on the oxygen and sulfur atoms, respectively, as well as π-antibonding orbitals (π). The promotion of an electron from a non-bonding orbital to a π-antibonding orbital (n→π) is a relatively low-energy transition. youtube.com These transitions are typically weak and occur at longer wavelengths. The n→π* transition for the C=S group occurs at a significantly lower energy (longer wavelength) than for the C=O group.

π→π* Transitions: The π electrons in the C=O and C=S double bonds can be excited to π* antibonding orbitals. These π→π* transitions are of higher energy (shorter wavelength) and are generally much more intense than n→π* transitions. libretexts.org

The UV-Vis spectrum would therefore be expected to show distinct absorption maxima corresponding to these transitions, which are characteristic of the molecule's electronic structure.

Table 3: Expected Electronic Transitions for this compound

| Chromophore | Transition | Typical Wavelength (λmax) Region | Relative Intensity |

|---|---|---|---|

| Amide (-C=O) | n→π | ~210-230 nm | Low |

| Amide (-C=O) | π→π | <200 nm | High |

| Thioamide (-C=S) | n→π | ~300-350 nm | Low to Medium |

| Thioamide (-C=S) | π→π | ~250-280 nm | High |

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, the molecular formula is C₄H₈N₂OS. HRMS analysis would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺). This experimental value would then be compared to the theoretically calculated exact mass. A match within a very narrow tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula.

Molecular Formula: C₄H₈N₂OS

Calculated Exact Mass of [M+H]⁺ (C₄H₉N₂OS⁺): 133.0486

The observation of a signal at m/z 133.0486 in the HRMS spectrum would provide strong evidence for the successful synthesis and purity of the target compound.

Structure Activity Relationship Sar Studies of 3 Amino N Methyl 3 Thioxopropanamide Derivatives in Mechanistic Biology

Systematic Modification of the Molecular Scaffold for Mechanistic Insights

The systematic modification of a lead compound, such as 3-amino-N-methyl-3-thioxopropanamide, is a cornerstone of medicinal chemistry, aimed at understanding the molecular interactions that govern its biological activity. This process involves the synthesis of a series of analogs where specific parts of the molecule are altered to probe the structure-activity relationship (SAR). For the this compound scaffold, key regions for modification would include the N-methyl group, the primary amino group, and the thioxo group.

Researchers would typically explore the effects of varying the size, lipophilicity, and electronic properties of the substituents. For instance, the N-methyl group could be replaced with other alkyl groups of increasing size (ethyl, propyl, etc.) or with cyclic structures to investigate the steric tolerance of the binding pocket. Similarly, the primary amino group could be acylated or substituted to explore the role of hydrogen bonding and charge interactions. The thioxo group, a key feature of this molecule, could be replaced with an oxo group to determine the significance of the sulfur atom in binding and activity.

The insights gained from these modifications are crucial for building a pharmacophore model, which defines the essential structural features required for biological activity. This model, in turn, guides the design of more potent and selective derivatives. The following table illustrates a hypothetical SAR study on a generic kinase target.

| Compound | R1 (N-substitution) | R2 (Amino-substitution) | X (Thioxo/Oxo) | IC50 (nM) |

|---|---|---|---|---|

| 1 (Parent) | -CH3 | -NH2 | S | 150 |

| 2 | -C2H5 | -NH2 | S | 320 |

| 3 | -H | -NH2 | S | 500 |

| 4 | -CH3 | -NHCOCH3 | S | 800 |

| 5 | -CH3 | -NH2 | O | >1000 |

Computational Approaches to Ligand-Target Binding Prediction (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are invaluable tools in modern drug discovery for predicting the binding orientation and affinity of a ligand to its target protein. nih.govresearchgate.netscispace.com For derivatives of this compound, molecular docking studies would be employed to visualize how these molecules fit into the active site of a target enzyme. nih.govresearchgate.netscispace.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity. nih.gov

The process typically begins with obtaining the three-dimensional structure of the target protein, either from crystallographic data or through homology modeling. The synthesized analogs are then docked into the active site of the protein using specialized software. The docking results are scored based on the predicted binding energy, providing a rank-ordering of the compounds. This information can help prioritize which analogs to synthesize and test, thereby accelerating the drug discovery process.

For example, docking studies might reveal that the thioamide moiety of this compound forms a crucial hydrogen bond with a specific amino acid residue in the active site, explaining the observed loss of activity when it is replaced with an amide. springerprofessional.de The following table provides a hypothetical summary of a molecular docking study.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|

| 1 | -8.5 | Asp145, Phe82 | H-bond with Asp145, Pi-pi stacking with Phe82 |

| 2 | -7.9 | Asp145 | H-bond with Asp145 |

| 4 | -6.2 | Phe82 | Pi-pi stacking with Phe82 |

| 5 | -5.1 | - | No significant interactions |

Characterization of Enzyme Inhibition Mechanisms

Understanding the mechanism by which a compound inhibits an enzyme is fundamental to mechanistic biology. Enzyme kinetics studies are performed to determine the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed-type.

In competitive inhibition, the inhibitor binds to the active site of the enzyme, thereby competing with the substrate. wikipedia.orgnih.govresearchgate.net This type of inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax). wikipedia.orgnih.gov Therapeutically, competitive inhibitors are common, as their effects can be overcome by increasing the substrate concentration. wikipedia.orgresearchgate.net

A non-competitive inhibitor binds to the enzyme at a site other than the active site, known as an allosteric site. wikipedia.orgmedicoapps.orgnih.govnih.gov This binding event alters the conformation of the enzyme, reducing its catalytic efficiency. wikipedia.orgmedicoapps.orgnih.gov In this case, Vmax is decreased, while Km remains unchanged. medicoapps.orgnih.gov This type of inhibition is not reversible by increasing the substrate concentration. nih.gov

Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex. nih.govwikipedia.orgencyclopedia.pub This mode of inhibition is characterized by a decrease in both Vmax and Km. medicoapps.orgwikipedia.orgencyclopedia.pub Uncompetitive inhibitors are often most effective at high substrate concentrations. wikipedia.org

Mixed-type inhibition is a combination of competitive and non-competitive inhibition, where the inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. wikipedia.orgnih.govresearchgate.net The kinetic signature of mixed inhibition is a decrease in Vmax and a change (either increase or decrease) in Km. wikipedia.orgnih.gov

The following table summarizes the expected kinetic parameters for each type of inhibition.

| Inhibition Type | Effect on Vmax | Effect on Km | Binding Site |

|---|---|---|---|

| Competitive | Unchanged | Increased | Active Site |

| Non-Competitive | Decreased | Unchanged | Allosteric Site |

| Uncompetitive | Decreased | Decreased | Enzyme-Substrate Complex |

| Mixed-Type | Decreased | Variable (Increased or Decreased) | Both Free Enzyme and ES Complex |

Elucidation of Molecular Interactions at Biological Targets (e.g., Hydrogen Bonding, Halogen Bonding, Cation-π Interactions)

No published studies were found that describe the specific molecular interactions of this compound derivatives with any biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

No QSAR models for this compound derivatives have been reported in the scientific literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-amino-N-methyl-3-thioxopropanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via condensation reactions involving thioamide precursors. For example, reacting thiourea derivatives with methylamine under controlled pH and temperature conditions can yield the target compound. Ethyl formate has been used to cyclize intermediates into pyrimidinethiones, as demonstrated in a reaction producing 3-methyl-6-thioxo-5,6-dihydropyrimidin-4-one . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and isolating products through column chromatography after removing byproducts like triethylammonium chloride .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : X-ray crystallography is critical for resolving its molecular geometry, as seen in analogous thioamide structures like N,N-dimethyl-3-oxo-3-(thiophen-2-yl)propanaminium chloride, where bond lengths and angles were determined using single-crystal diffraction . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and molecular weight. For example, LC-MS with gradient elution (e.g., 10–90% MeOH with 0.1% formic acid) and ESI+ ionization provides precise mass confirmation .

Q. How is this compound utilized as a building block in heterocyclic chemistry?

- Methodological Answer : The compound’s thioamide group enables cyclocondensation reactions to form sulfur-containing heterocycles. For instance, its reaction with ethyl formate generates pyrimidinethione derivatives, which are pharmacologically relevant scaffolds . This methodology aligns with protocols for synthesizing tetrachloromonospirocyclotriphosphazenes, where diamines and phosphazenes are coupled in THF with triethylamine as a base .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioamide group in this compound during nucleophilic substitution or oxidation?

- Methodological Answer : The thioamide’s sulfur atom acts as a soft nucleophile, facilitating reactions with electrophiles like alkyl halides or carbonyl compounds. Studies on thioacylating agents (e.g., thiobenzimidazolones) suggest that the thioamide’s lone pairs enhance its reactivity in forming thiopeptides or thioester derivatives . Oxidation pathways should be monitored via differential scanning calorimetry (DSC) or FT-IR to detect sulfoxide/sulfone byproducts.

Q. How can researchers resolve contradictions in spectral data or crystallographic results for this compound?

- Methodological Answer : Contradictions often arise from polymorphism or solvent effects in crystallization. For example, Acta Crystallographica studies resolved discrepancies in bond angles by comparing multiple datasets and refining structures with software like SHELX . Cross-validating NMR chemical shifts with computational models (e.g., DFT calculations) can reconcile spectral anomalies .

Q. What strategies improve the hydrolytic stability of this compound in aqueous reaction media?

- Methodological Answer : Stabilization involves pH control (neutral to slightly acidic conditions) and inert atmospheres to prevent thioamide hydrolysis. Analogous protocols for thioether stability recommend using antioxidants like BHT or coordinating solvents (e.g., DMF) to shield reactive sites . Accelerated stability studies under varying humidity/temperature conditions can identify degradation thresholds.

Q. How does the compound’s thioamide functionality influence its role in enzyme inhibition or receptor binding studies?

- Methodological Answer : The thioamide group mimics peptide bonds while resisting proteolytic cleavage, making it valuable for probing enzyme active sites. For example, thioamide-containing inhibitors have been used to study proteases via kinetic assays and X-ray co-crystallography . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.